Nitrogen mustard N-oxide

Overview

Description

Nitrogen mustard N-oxide is a derivative of nitrogen mustard, a class of cytotoxic organic compounds. Nitrogen mustard compounds were initially developed for chemical warfare but later found applications in chemotherapy due to their ability to alkylate DNA. This compound is known for its high reactivity and potential use in various scientific fields.

Preparation Methods

The synthesis of nitrogen mustard N-oxide typically involves the oxidation of nitrogen mustard compounds. One common method is the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method involves the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent . These methods provide efficient and high-yield production of this compound.

Chemical Reactions Analysis

Nitrogen mustard N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: It can be reduced back to its parent nitrogen mustard compound.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Nitrogen mustard N-oxide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.

Biology: The compound is studied for its interactions with DNA and proteins, providing insights into cellular processes and genetic modifications.

Industry: It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals

Mechanism of Action

The mechanism of action of nitrogen mustard N-oxide involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These highly reactive ions then alkylate DNA at various positions, primarily at the N7 position of guanine residues . This alkylation leads to DNA cross-linking, which disrupts DNA replication and transcription, ultimately inducing cell death .

Comparison with Similar Compounds

Nitrogen mustard N-oxide is compared with other nitrogen mustards such as:

Mechlorethamine (HN2): Known for its use in chemotherapy, particularly for treating Hodgkin’s disease.

Cyclophosphamide: A widely used chemotherapeutic agent with a broader spectrum of activity.

Chlorambucil: Another chemotherapeutic agent with a similar mechanism of action but different pharmacokinetics.

This compound is unique due to its N-oxide functional group, which imparts different reactivity and stability compared to its parent compounds .

Biological Activity

Nitrogen mustard N-oxide (NMO) is a derivative of nitrogen mustards, a class of alkylating agents known for their cytotoxic properties. These compounds have been used in chemotherapy for various cancers, exhibiting significant biological activity through mechanisms such as DNA alkylation, apoptosis induction, and immunomodulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, resistance mechanisms, and relevant case studies.

Nitrogen mustards, including NMO, primarily exert their effects through the following mechanisms:

- DNA Alkylation : NMO forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and strand breaks. This process initiates cellular apoptosis via the mitochondrial pathway by activating caspases .

- Induction of Reactive Oxygen Species (ROS) : NMO generates ROS, which can deplete cellular antioxidants and contribute to apoptosis in cancer cells .

- Antiangiogenic Effects : Studies have shown that nitrogen mustards can damage endothelial cells in tumors, potentially inhibiting tumor growth by disrupting blood supply .

Therapeutic Applications

This compound has been investigated for its efficacy in treating various malignancies:

- Cancer Treatment : NMO has been used in clinical settings to treat hematologic malignancies and solid tumors. Its effectiveness is attributed to its ability to target rapidly dividing cancer cells while sparing normal tissues to some extent .

- Case Study : A notable case involved a 17-year-old patient with a mediastinal tumor who was treated with NMO following surgical intervention. The treatment protocol included monitoring for resistance development and assessing therapeutic outcomes .

Resistance Mechanisms

Resistance to nitrogen mustard compounds, including NMO, can arise through several mechanisms:

- Increased DNA Repair : Cancer cells may enhance their DNA repair capabilities, allowing them to survive the DNA damage caused by NMO .

- Altered Drug Metabolism : Variability in drug-metabolizing enzymes can affect the activation and detoxification of nitrogen mustards, leading to resistance .

- Cellular Transport Changes : Modifications in amino acid transporters can alter the uptake and efflux of nitrogen mustards within cancer cells, impacting their efficacy .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Ototoxicity Studies : Research indicated that NMO affects ionic activities in inner ear cells, suggesting potential side effects related to auditory function .

- Immunological Effects : Investigations into the immunomodulatory properties of nitrogen mustards reveal their role in suppressing hyperactive immune responses, which could be beneficial in certain therapeutic contexts .

Data Tables

| Property | This compound |

|---|---|

| Chemical Structure | Alkylating agent |

| Primary Mechanism | DNA alkylation |

| Therapeutic Use | Cancer treatment |

| Resistance Mechanisms | Increased DNA repair |

| Side Effects | Ototoxicity |

Properties

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2NO/c1-8(9,4-2-6)5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLXUQUGROGEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

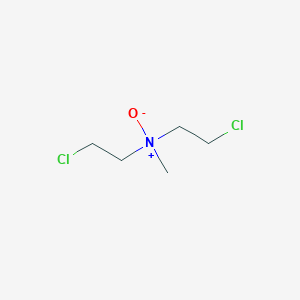

C[N+](CCCl)(CCCl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-75-2 (Parent) | |

| Record name | Nitrogen mustard N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020976 | |

| Record name | Nitrogen mustard N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-85-2 | |

| Record name | Mechlorethamine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen mustard N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen mustard N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MECHLORETHAMINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q86QAR1PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.